

5-Nitroisatin: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

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Compound of Interest

Compound Name: **5-Nitroisatin**

Cat. No.: **B147319**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Nitroisatin**, a derivative of isatin, has emerged as a crucial building block in the field of organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a reactive ketone at the C-3 position, an amide at the C-2 position, and an electron-withdrawing nitro group on the aromatic ring, imparts a versatile reactivity profile. This allows for its elaboration into a diverse array of complex heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of **5-nitroisatin**, including its synthesis, physicochemical properties, and its application in the construction of bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data of 5-Nitroisatin

5-Nitroisatin typically appears as an orange-yellow to orange crystalline powder.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents, including ethanol, acetone, and DMF.[1][2] A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of **5-Nitroisatin**

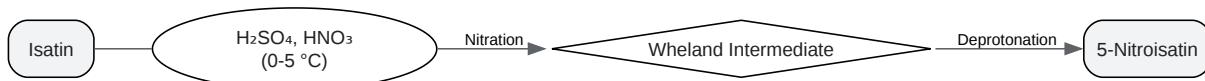
Property	Value	Reference(s)
CAS Number	611-09-6	[1] [2]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	[2] [4]
Molecular Weight	192.13 g/mol	[2] [4]
Melting Point	251-258 °C (with decomposition)	[1] [4] [5]
Appearance	Orange-yellow to orange crystalline powder	[1] [3]
Solubility	Limited in water; Soluble in organic solvents	[1] [2]

Table 2: Spectroscopic Data of **5-Nitroisatin**

Technique	Data	Reference(s)
¹ H NMR (DMSO-d ₆)	δ 11.51 (s, 1H, NH), 8.85 (bs, 1H), 8.32 (m, 2H), 7.14 (d, J=8.56 Hz, 1H), 7.07 (d, J=8.86 Hz, 1H)	[6]
¹³ C NMR (DMSO-d ₆)	δ 184.0, 159.0, 150.0, 143.5, 134.0, 128.0, 118.5, 112.0	[7] [8]
IR (KBr, cm ⁻¹)	3232 (N-H stretch), 1740 (C=O stretch, ketone), 1690 (C=O stretch, amide), 1513 (N-O stretch, nitro), 1315 (N-O stretch, nitro)	[2]
Mass Spec (m/z)	192 (M+), 164, 90	[2]

Synthesis of 5-Nitroisatin

The most common and established method for the synthesis of **5-nitroisatin** is through the electrophilic nitration of isatin.[1] This reaction typically employs a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to achieve high yields and purity.[1][9]



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Caption: Synthetic pathway for **5-Nitroisatin** via electrophilic nitration.

Experimental Protocol: Synthesis of 5-Nitroisatin from Isatin

This protocol is adapted from established literature procedures.[9]

Materials:

- Isatin (14.7 g, 0.1 mol)
- Concentrated Sulfuric Acid (H_2SO_4 , 121 mL)
- Fuming Nitric Acid (HNO_3 , 4.2 mL)
- Crushed Ice (500 g)
- Deionized Water

Procedure:

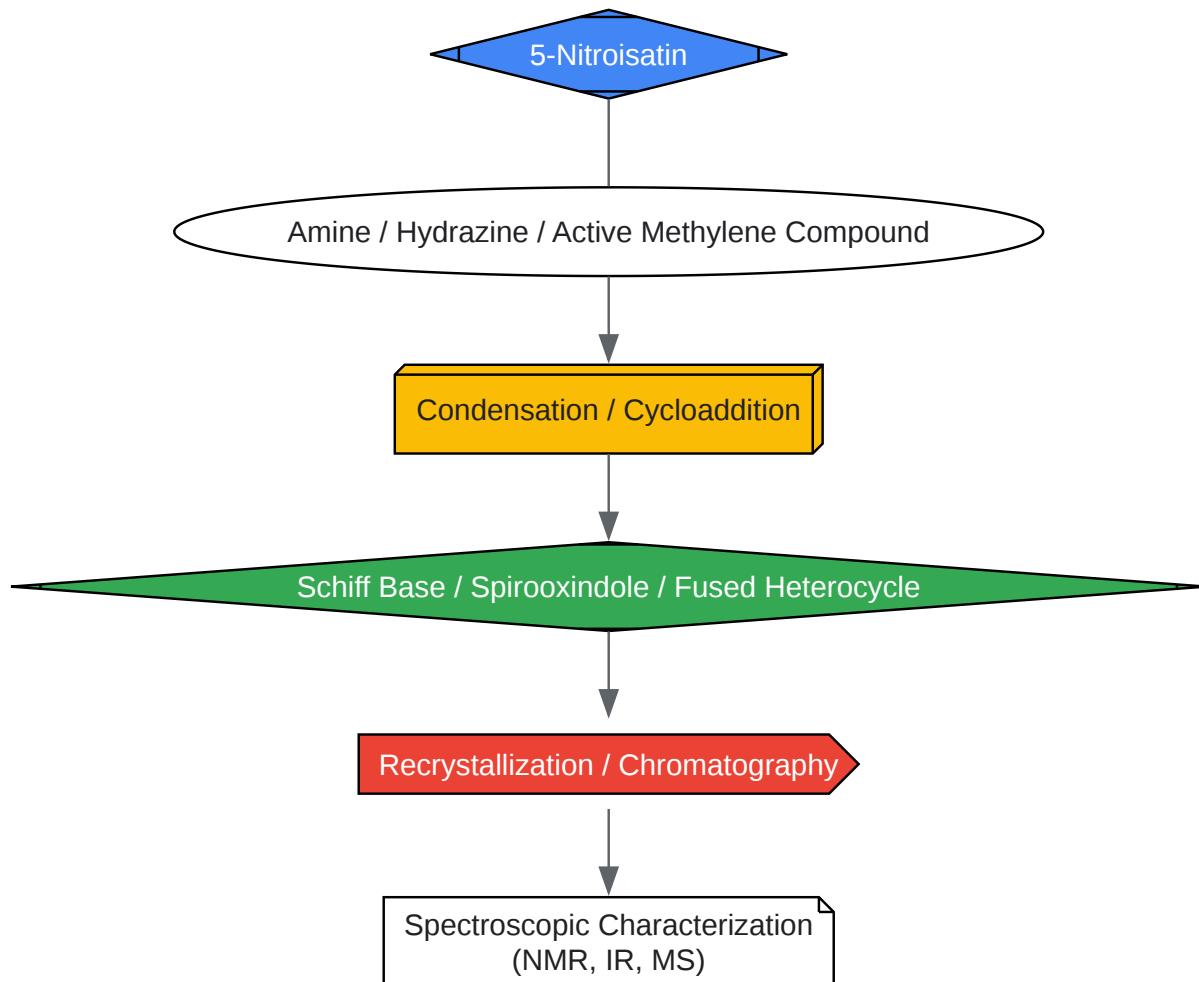
- In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add isatin (14.7 g, 0.1 mol) to concentrated sulfuric acid (121 mL).
- While maintaining the temperature below 5 °C, add fuming nitric acid (4.2 mL) dropwise to the stirring mixture.

- After the addition is complete, continue stirring the reaction mixture for 30 minutes, ensuring the temperature does not rise above 5 °C.
- Pour the reaction mixture over 500 g of crushed ice, which will result in the immediate precipitation of a yellow solid.
- Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.
- Air-dry the product to a constant weight.

Expected Yield: 85% (approximately 15 g).[\[9\]](#)

5-Nitroisatin as a Building Block in Organic Synthesis

The strategic placement of functional groups in **5-nitroisatin** makes it an exceptionally versatile precursor for the synthesis of a wide range of heterocyclic compounds. The C3-carbonyl group is highly susceptible to nucleophilic attack, making it an ideal site for condensation and cycloaddition reactions.[\[2\]](#)



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Caption: General experimental workflow using **5-nitroisatin**.

Synthesis of Schiff Bases

A common transformation of **5-nitroisatin** involves its condensation with primary amines to form Schiff bases. These compounds often exhibit significant biological activities, including antibacterial and antifungal properties.[10]

Table 3: Synthesis of a **5-Nitroisatin** Schiff Base Derivative

Reactant	Product	Yield	Reference
5-Nitroisatin and 2-Methyl-4-nitroaniline	<chem>C15H10N4O5</chem>	90%	[10]

Experimental Protocol: Synthesis of a Schiff Base from 5-Nitroisatin

This protocol describes the synthesis of the Schiff base from **5-nitroisatin** and 2-methyl-4-nitroaniline.[\[10\]](#)

Materials:

- **5-Nitroisatin** (1.92 g, 0.01 mol)
- 2-Methyl-4-nitroaniline (1.52 g, 0.01 mol)
- Ethanol (100 mL)
- Glacial Acetic Acid (a few drops, catalyst)

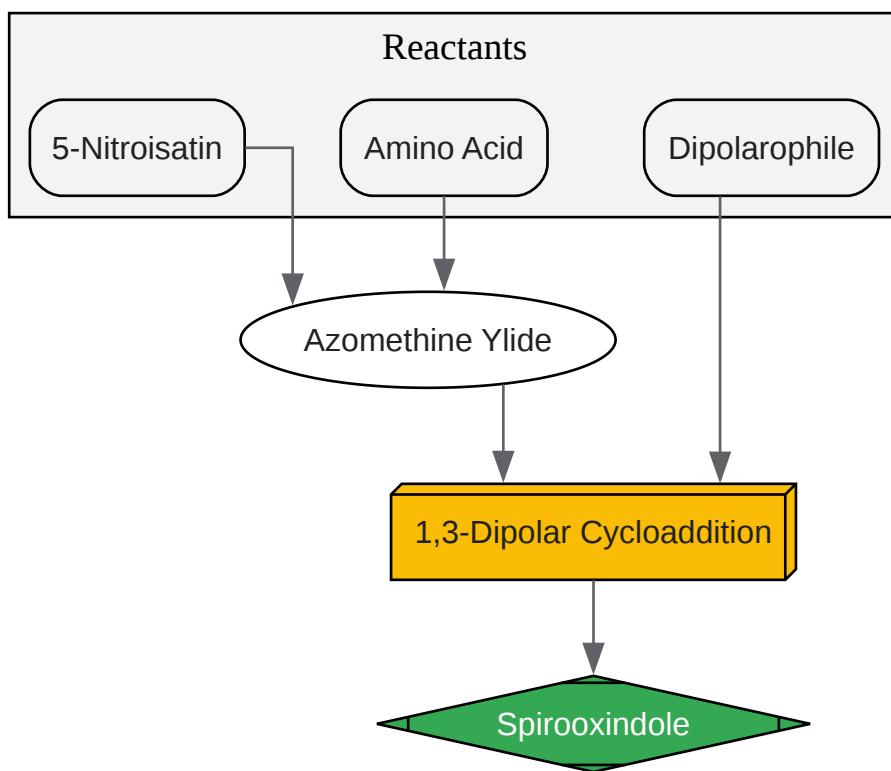
Procedure:

- Dissolve **5-nitroisatin** (1.92 g, 0.01 mol) in 50 mL of warm ethanol in a round-bottom flask.
- In a separate beaker, dissolve 2-methyl-4-nitroaniline (1.52 g, 0.01 mol) in 50 mL of ethanol.
- Add the 2-methyl-4-nitroaniline solution to the **5-nitroisatin** solution.
- Add a few drops of glacial acetic acid to the reaction mixture.
- Reflux the mixture for approximately 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The resulting Schiff base will precipitate out of the solution.

- Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of Spirooxindoles

5-Nitroisatin is a key precursor for the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole core. These molecules are of great interest in medicinal chemistry due to their diverse biological activities.^{[11][12]} The synthesis often proceeds via a 1,3-dipolar cycloaddition reaction.



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Caption: Pathway to Spirooxindoles from **5-Nitroisatin**.

Synthesis of Triazole Derivatives

5-Nitroisatin can be derivatized and subsequently cyclized to form various heterocyclic systems, including 1,2,4-triazoles. These derivatives have shown promise as anticancer and antioxidant agents.^{[13][14][15]} The synthesis often involves the reaction of a **5-nitroisatin** derivative with a hydrazine-containing compound, followed by cyclization.

Applications in Drug Discovery and Medicinal Chemistry

The diverse range of biological activities exhibited by **5-nitroisatin** derivatives makes this scaffold highly attractive for drug discovery and development. The ease of functionalization allows for the creation of large libraries of compounds for screening against various therapeutic targets.[\[1\]](#)

Reported Biological Activities of **5-Nitroisatin** Derivatives:

- Anticancer: Derivatives have shown activity against various cancer cell lines, including breast cancer (MCF-7).[\[5\]](#)[\[14\]](#) Some derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2).[\[16\]](#)
- Antimicrobial: Schiff bases and metal complexes of **5-nitroisatin** have demonstrated antibacterial and antifungal properties.[\[10\]](#)[\[17\]](#)
- Anticonvulsant: The isatin scaffold is known to be a pharmacophore for anticonvulsant activity.[\[1\]](#)
- Antiviral: Certain isatin derivatives have been investigated for their antiviral properties.[\[17\]](#)

Conclusion

5-Nitroisatin is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide variety of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis of **5-nitroisatin**, coupled with its predictable reactivity, makes it an indispensable tool for chemists engaged in the development of novel bioactive molecules. The detailed protocols and data provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.

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